molecular formula C9H11N3 B15238433 (7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine

(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine

Cat. No.: B15238433
M. Wt: 161.20 g/mol
InChI Key: DREWDYPXEFVAMR-UHFFFAOYSA-N
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Description

(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine is a heterocyclic aromatic amine It is a derivative of imidazo[1,2-a]pyridine, which is a fused bicyclic system consisting of an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazo[1,2-a]pyridine core. Subsequent methylation and amination steps yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl group or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine involves its interaction with specific molecular targets. It can bind to DNA and proteins, potentially leading to the inhibition of key biological processes. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular signaling and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (7-Methylimidazo[1,2-A]pyridin-3-YL)(phenyl)methanone
  • (7-Methylimidazo[1,2-A]pyridin-3-YL)(4-methylphenyl)methanone
  • (7-Methylimidazo[1,2-A]pyridin-3-YL)(3-nitrophenyl)methanone

Uniqueness

Compared to similar compounds, (7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amine group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

(7-methylimidazo[1,2-a]pyridin-3-yl)methanamine

InChI

InChI=1S/C9H11N3/c1-7-2-3-12-8(5-10)6-11-9(12)4-7/h2-4,6H,5,10H2,1H3

InChI Key

DREWDYPXEFVAMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(N2C=C1)CN

Origin of Product

United States

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